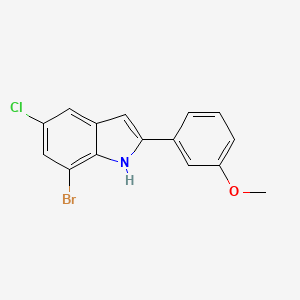
7-Bromo-5-chloro-2-(3-methoxyphenyl)-1H-indole
描述
7-Bromo-5-chloro-2-(3-methoxyphenyl)-1H-indole is a synthetic organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This particular compound is characterized by the presence of bromine, chlorine, and methoxy substituents on the indole ring, which can significantly influence its chemical properties and biological activities.
属性
分子式 |
C15H11BrClNO |
|---|---|
分子量 |
336.61 g/mol |
IUPAC 名称 |
7-bromo-5-chloro-2-(3-methoxyphenyl)-1H-indole |
InChI |
InChI=1S/C15H11BrClNO/c1-19-12-4-2-3-9(6-12)14-7-10-5-11(17)8-13(16)15(10)18-14/h2-8,18H,1H3 |
InChI 键 |
AGGZBWFNUFHURB-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC(=C1)C2=CC3=CC(=CC(=C3N2)Br)Cl |
产品来源 |
United States |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-5-chloro-2-(3-methoxyphenyl)-1H-indole typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indole core, followed by the introduction of the substituents. The reaction conditions often involve:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring.
Methoxylation: The methoxy group can be introduced through a nucleophilic substitution reaction using methanol (CH3OH) and a suitable base.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the methoxy group may be converted to a hydroxyl group or further oxidized to a carbonyl group.
Reduction: Reduction reactions can target the halogen substituents, potentially replacing them with hydrogen atoms.
Substitution: The halogen atoms (bromine and chlorine) can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Nucleophiles for Substitution: Ammonia (NH3), thiols (R-SH)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can produce various substituted indoles.
科学研究应用
7-Bromo-5-chloro-2-(3-methoxyphenyl)-1H-indole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific biological pathways.
Industry: It may be used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 7-Bromo-5-chloro-2-(3-methoxyphenyl)-1H-indole is not fully understood, but it is believed to interact with specific molecular targets and pathways. The presence of halogen and methoxy substituents can influence its binding affinity and selectivity towards certain enzymes or receptors. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.
相似化合物的比较
Similar Compounds
5-Bromo-2-(3-methoxyphenyl)-1H-indole: Lacks the chlorine substituent.
7-Chloro-2-(3-methoxyphenyl)-1H-indole: Lacks the bromine substituent.
5-Chloro-2-(3-methoxyphenyl)-1H-indole: Lacks the bromine substituent and has a different position for the chlorine atom.
Uniqueness
7-Bromo-5-chloro-2-(3-methoxyphenyl)-1H-indole is unique due to the specific combination and positions of the bromine, chlorine, and methoxy substituents. These structural features can significantly influence its chemical reactivity and biological activity, making it distinct from other similar compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


